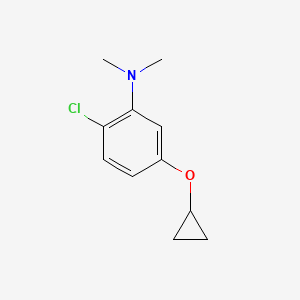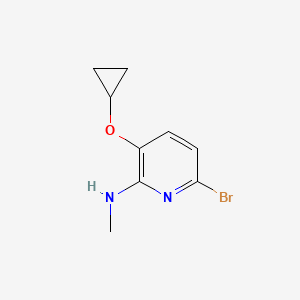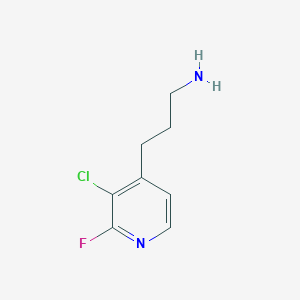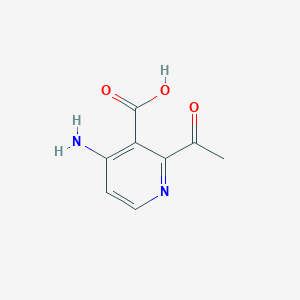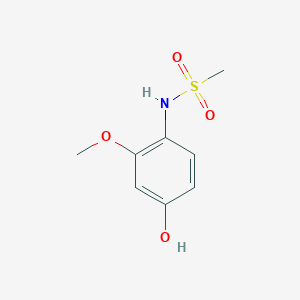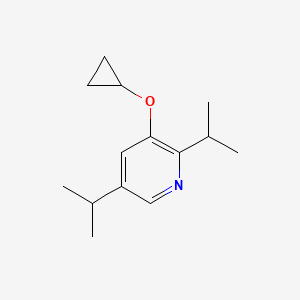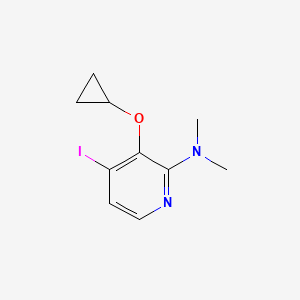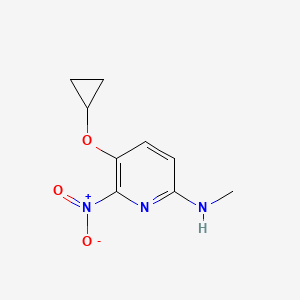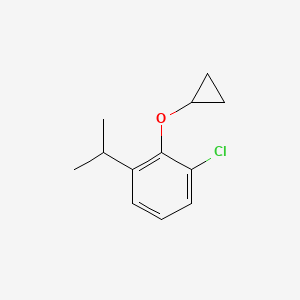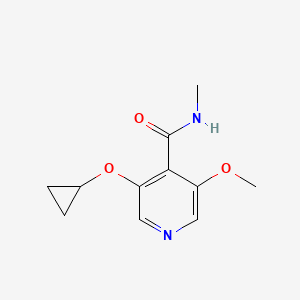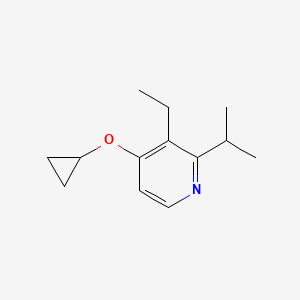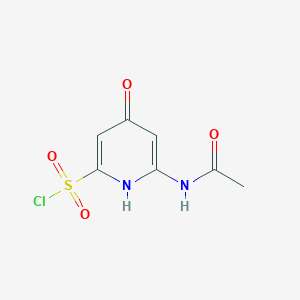
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a hydroxyl group, and a sulfonyl chloride group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 4-hydroxypyridine to form 4-acetylaminopyridine. This intermediate is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Condensation Reactions: The acetylamino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, Schiff bases, and various oxidized or reduced forms of the original compound .
Aplicaciones Científicas De Investigación
6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride involves its ability to interact with various molecular targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetylamino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-hydroxypyridine-2-sulfonyl chloride
- 6-Benzoylamino-4-hydroxypyridine-2-sulfonyl chloride
- 4-Hydroxy-2-sulfonyl chloride pyridine derivatives
Uniqueness
The combination of functional groups in this compound allows for a wide range of chemical modifications and interactions, making it a valuable intermediate in various chemical and biological processes .
Propiedades
Fórmula molecular |
C7H7ClN2O4S |
|---|---|
Peso molecular |
250.66 g/mol |
Nombre IUPAC |
6-acetamido-4-oxo-1H-pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4(11)9-6-2-5(12)3-7(10-6)15(8,13)14/h2-3H,1H3,(H2,9,10,11,12) |
Clave InChI |
QOPFDAVMNNMKCH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=O)C=C(N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


